Fanapanel hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fanapanel hydrate involves multiple steps, starting from the quinoxalinedione core. The key steps include:
- Formation of the quinoxalinedione core.
- Introduction of the trifluoromethyl group.
- Attachment of the morpholine ring.
- Phosphorylation to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent conditions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fanapanel hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, particularly at the quinoxalinedione core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Fanapanel hydrate has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and receptor pharmacology.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored for potential therapeutic applications in conditions such as stroke, trauma, and neurodegenerative diseases.
Mechanism of Action
Fanapanel hydrate exerts its effects by selectively antagonizing AMPA and kainate receptors. This inhibition prevents the excitatory neurotransmitter glutamate from binding to these receptors, thereby reducing excitotoxicity and neuronal damage. The compound shows high selectivity for AMPA receptors over NMDA receptors, which contributes to its neuroprotective properties .
Comparison with Similar Compounds
Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.
Topiramate: A broad-spectrum anticonvulsant that also inhibits AMPA receptors.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of Fanapanel Hydrate: this compound is unique due to its high selectivity for AMPA and kainate receptors, with minimal activity against NMDA receptors. This selectivity reduces the risk of side effects associated with NMDA receptor inhibition, such as cognitive impairment and motor dysfunction .
Properties
IUPAC Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQLMFHPDNKPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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